molecular formula C17H23F3N2O3 B13929296 Tert-butyl 4-(4-amino-3-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-amino-3-(trifluoromethoxy)phenyl)piperidine-1-carboxylate

Cat. No.: B13929296
M. Wt: 360.4 g/mol
InChI Key: JKEOEMDLINJFAA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-3-(trifluoromethoxy)phenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a trifluoromethoxy group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-amino-3-(trifluoromethoxy)phenyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(4-amino-3-(trifluoromethoxy)phenyl)piperidine with tert-butyl chloroformate under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-amino-3-(trifluoromethoxy)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Tert-butyl 4-(4-amino-3-(trifluoromethoxy)phenyl)piperidine-1-carboxylate is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-3-(trifluoromethoxy)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • N-Phenyl-4-piperidinamine
  • Norfentanyl

Uniqueness

Tert-butyl 4-(4-amino-3-(trifluoromethoxy)phenyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C17H23F3N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 4-[4-amino-3-(trifluoromethoxy)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-6-11(7-9-22)12-4-5-13(21)14(10-12)24-17(18,19)20/h4-5,10-11H,6-9,21H2,1-3H3

InChI Key

JKEOEMDLINJFAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)OC(F)(F)F

Origin of Product

United States

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